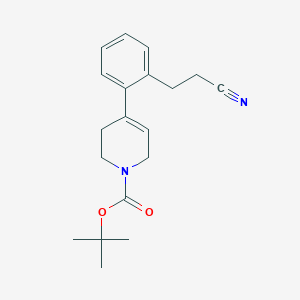

tert-Butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[2-(2-cyanoethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-10-16(11-14-21)17-9-5-4-7-15(17)8-6-12-20/h4-5,7,9-10H,6,8,11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGFQRNTYVJNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-Butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate, also known by its CAS number 2007910-61-2, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2. The compound features a dihydropyridine core, which is known for its diverse biological activities, including antioxidant and anticancer properties.

Structural Representation

| Property | Description |

|---|---|

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 302.38 g/mol |

| CAS Number | 2007910-61-2 |

| SMILES | CC(C)(C)C(=O)N1CCC=C(C1)C(=O)C(C#N)C2=CC=CC=C2 |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer.

- Inhibition of Tumor Growth : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. The dihydropyridine moiety has been associated with anticancer effects by modulating pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : Some derivatives of dihydropyridines have shown potential in reducing inflammation, which is a contributing factor in many chronic diseases.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various dihydropyridine derivatives, including this compound. The results indicated that the compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Study 2: Antioxidant Properties

Research conducted on the antioxidant capacity of several dihydropyridine compounds demonstrated that this compound exhibited a high degree of free radical scavenging ability. This was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a concentration-dependent response .

Study 3: In Vivo Studies

In vivo studies utilizing animal models have shown that administration of this compound resulted in reduced tumor incidence when exposed to known carcinogens. The findings suggest that it may act as a chemopreventive agent by modulating metabolic pathways involved in carcinogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues based on substituents and similarity scores derived from computational analysis ():

Pharmacological and Physicochemical Properties

- Solubility: The tert-butyl group enhances lipophilicity, while the cyanoethyl group introduces moderate polarity. This contrasts with nitro-substituted analogues (e.g., ), which are more polar but less stable under reducing conditions .

- Biological Activity : While specific IC50 data for the target compound is unavailable, analogues like tert-butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate show varying potency (CBA IC50: ** in ), suggesting substituents significantly influence activity.

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing tert-Butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between a boronate ester intermediate (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) and a brominated aryl precursor (e.g., 2-(2-cyanoethyl)phenyl bromide) using Pd(dppf)Cl₂ as a catalyst in a DME/water solvent system with sodium carbonate as a base . Nucleophilic substitution at the dihydropyridine ring or tert-butyloxycarbonyl (Boc) group may also be employed, depending on the substituent reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the dihydropyridine ring conformation, Boc group integrity, and cyanoethylphenyl substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) stretches from the Boc group (~1700 cm⁻¹) and nitrile (C≡N) stretches (~2250 cm⁻¹) .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as similar Boc-protected compounds may cause respiratory or dermal irritation .

- Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group or oxidation of the dihydropyridine ring .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for this compound’s synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) at 1–5 mol% loading to balance cost and efficiency.

- Solvent Systems : Evaluate DME/toluene mixtures with aqueous Na₂CO₃ or K₃PO₄ to enhance solubility of boronate intermediates .

- Temperature Control : Optimize reaction temperatures (80–110°C) to minimize side reactions (e.g., Boc deprotection or cyanoethyl group degradation).

- Yield Improvement : Use excess boronate ester (1.2–1.5 eq.) and monitor reaction progress via TLC or LC-MS .

Q. How to resolve contradictions in reaction yields when varying substituents on the phenyl ring?

- Methodological Answer :

- Experimental Design : Apply a split-plot factorial design to test substituent electronic effects (e.g., electron-withdrawing vs. donating groups) and steric hindrance .

- Data Analysis : Use multivariate regression to correlate Hammett σ values or steric parameters with yield outcomes.

- Mechanistic Studies : Conduct kinetic experiments or DFT calculations to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What strategies ensure compound stability during long-term biological assays?

- Methodological Answer :

- Storage Conditions : Lyophilize the compound and store at -20°C in amber vials to prevent photodegradation.

- Buffered Solutions : Use PBS (pH 7.4) with 0.1% BSA to minimize hydrolysis of the Boc group.

- Stability Monitoring : Perform periodic LC-MS checks to detect degradation products (e.g., free dihydropyridine or tert-butanol) .

Q. How to evaluate the environmental impact of this compound in ecological studies?

- Methodological Answer :

- Fate Analysis : Measure partition coefficients (log P) and hydrolysis rates in simulated environmental matrices (soil/water) to assess persistence .

- Toxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to determine EC₅₀ values for acute toxicity.

- Degradation Pathways : Perform photolysis or microbial degradation experiments under controlled lab conditions to identify breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.